HTL14242

Beschreibung

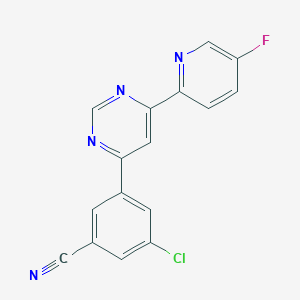

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAXDSVNYVVQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HTL14242: A Potent and Selective Negative Allosteric Modulator of mGluR5

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a Class C G-protein coupled receptor (GPCR), mGluR5 is a key player in modulating excitatory synaptic transmission in the central nervous system. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. This compound, discovered through fragment and structure-based drug design, offers a promising pharmacological tool for investigating mGluR5 function and as a potential therapeutic agent for conditions such as Parkinson's disease, Fragile X syndrome, anxiety, and depression.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional potency, selectivity, and pharmacokinetic profile, along with detailed experimental protocols and visualizations of its mechanism of action.

Pharmacological Profile of this compound

This compound exhibits high affinity and potency as a negative allosteric modulator of mGluR5. Its pharmacological characteristics have been determined through a series of in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 9.3 | Rat | [3H]-M-MPEP Radioligand Binding | [2] |

| pIC50 | 9.2 | Rat | Functional Assay | [2] |

| hERG Inhibition | Inactive | Human | In Vitro Assay | [2] |

| Cytotoxicity (TC50) | >90 µM | Human (HepG2 cells) | In Vitro Assay | [2] |

Table 2: In Vivo Pharmacology of this compound

| Parameter | Value | Species | Assay Type | Reference |

| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Ex Vivo Binding | [2] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t1/2) | 6.5 hours | Dog | Oral | [2] |

| AUCinf | 3946 ng/h/mL | Dog | Oral | [2] |

| Bioavailability (F%) | 80% | Dog | Oral | [2] |

| Plasma Stability | Stable | Rat | In Vitro | [2] |

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[5][6] By binding to this allosteric site, this compound reduces the affinity and/or efficacy of glutamate, thereby dampening the downstream signaling cascade initiated by receptor activation.

mGluR5 Signaling Pathway

The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade of events ultimately modulates synaptic plasticity and neuronal excitability.[7][8][9] this compound, by inhibiting the initial activation of mGluR5, effectively attenuates this entire downstream signaling pathway.

Caption: mGluR5 signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize this compound.

[3H]-M-MPEP Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

1. Materials:

- Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing rat mGluR5.

- Radioligand: [3H]-M-MPEP (2-methyl-6-(phenylethynyl)pyridine), a known mGluR5 antagonist.

- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2% BSA, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, pH 7.4.

- Test Compound: this compound dissolved in DMSO.

- Non-specific Binding Control: 10 µM MPEP.

- 96-well microplates.

- Glass fiber filters (GF/C).

- Scintillation fluid and counter.

2. Protocol:

- Prepare CHO-mGluR5 cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

- In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM MPEP (for non-specific binding), or 25 µL of varying concentrations of this compound.

- Add 25 µL of [3H]-M-MPEP (final concentration ~2 nM).

- Add 50 µL of the CHO-mGluR5 membrane preparation (final protein concentration ~20 µ g/well ).

- Incubate the plate at room temperature for 60 minutes with gentle agitation.

- Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

- Wash the filters three times with ice-cold wash buffer.

- Dry the filters and add scintillation fluid.

- Quantify the radioactivity using a scintillation counter.

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prepare_Membranes [label="Prepare CHO-mGluR5\nCell Membranes", fillcolor="#F1F3F4", fontcolor="#202124"];

Plate_Setup [label="Set up 96-well Plate:\n- Total Binding (Buffer)\n- Non-specific (MPEP)\n- Competitor (this compound)", fillcolor="#FBBC05", fontcolor="#202124"];

Add_Radioligand [label="Add [3H]-M-MPEP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_Membranes [label="Add Membrane Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate [label="Incubate at RT for 60 min", fillcolor="#F1F3F4", fontcolor="#202124"];

Filter_Wash [label="Filter through GF/C Filters\nand Wash", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Count [label="Add Scintillation Fluid\nand Count Radioactivity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Analyze [label="Analyze Data:\n- Calculate Specific Binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Membranes;

Prepare_Membranes -> Plate_Setup;

Plate_Setup -> Add_Radioligand;

Add_Radioligand -> Add_Membranes;

Add_Membranes -> Incubate;

Incubate -> Filter_Wash;

Filter_Wash -> Count;

Count -> Analyze;

Analyze -> End;

}

Caption: Workflow for the [3H]-M-MPEP radioligand binding assay.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, providing a measure of its functional potency (IC50).

1. Materials:

- Cell Line: HEK293 cells stably expressing rat mGluR5.

- Calcium Indicator Dye: Fluo-4 AM.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

- Agonist: L-Glutamate.

- Test Compound: this compound dissolved in DMSO.

- 384-well black-walled, clear-bottom microplates.

- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

2. Protocol:

- Seed HEK293-mGluR5 cells into 384-well plates and grow to confluence.

- Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

- Wash the cells with assay buffer to remove excess dye.

- Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

- Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

- Inject a submaximal concentration of L-glutamate (EC80) into the wells and immediately measure the change in fluorescence over time.

- The peak fluorescence intensity corresponds to the intracellular calcium concentration.

- Normalize the data to the response elicited by glutamate in the absence of this compound.

- Plot the percentage inhibition against the concentration of this compound to determine the IC50.

In Vivo Receptor Occupancy Assay: Ex Vivo Binding

This assay determines the extent to which this compound occupies mGluR5 in the brain after systemic administration.

1. Materials:

- Animals: Male Sprague-Dawley rats.

- Test Compound: this compound formulated for oral administration.

- Radioligand: [3H]-M-MPEP.

- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

- Assay Buffer: As described for the radioligand binding assay.

- Homogenizer.

- Centrifuge.

- Filtration apparatus and scintillation counter.

2. Protocol:

- Dose rats orally with vehicle or varying doses of this compound.

- At a specified time point post-dosing (e.g., 1 hour), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).

- Homogenize the brain tissue in ice-cold homogenization buffer.

- Centrifuge the homogenate and resuspend the pellet in assay buffer.

- Perform a radioligand binding assay on the brain homogenates using a saturating concentration of [3H]-M-MPEP.

- The amount of specific binding of [3H]-M-MPEP is inversely proportional to the in vivo receptor occupancy by this compound.

- Calculate the percentage of receptor occupancy for each dose of this compound compared to the vehicle-treated group.

- Determine the ED50, the dose at which 50% of the receptors are occupied.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dose_Animals [label="Dose Rats Orally with\nthis compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];

Euthanize_Dissect [label="Euthanize and Dissect\nBrain Region of Interest", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Homogenize [label="Homogenize Brain Tissue", fillcolor="#F1F3F4", fontcolor="#202124"];

Prepare_Membranes [label="Prepare Brain Membranes\nby Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

ExVivo_Binding [label="Perform Ex Vivo Binding\nwith [3H]-M-MPEP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Measure_Binding [label="Measure Specific Binding", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Calculate_Occupancy [label="Calculate % Receptor Occupancy\nand Determine ED50", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dose_Animals;

Dose_Animals -> Euthanize_Dissect;

Euthanize_Dissect -> Homogenize;

Homogenize -> Prepare_Membranes;

Prepare_Membranes -> ExVivo_Binding;

ExVivo_Binding -> Measure_Binding;

Measure_Binding -> Calculate_Occupancy;

Calculate_Occupancy -> End;

}

Caption: Workflow for the in vivo receptor occupancy study.

Conclusion

This compound is a well-characterized and highly valuable tool for the study of mGluR5 pharmacology and physiology. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent candidate for both preclinical research and potential clinical development. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations into the role of mGluR5 in health and disease.

References

- 1. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Subtype-selective mechanisms of negative allosteric modulators binding to group I metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

HTL14242: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The data presented is compiled from publicly available scientific literature and technical data sheets to support researchers and professionals in the field of drug development.

Binding Affinity of this compound

This compound demonstrates high-affinity binding to the human metabotropic glutamate receptor 5 (mGlu5). The primary measure of this binding affinity is its pKi value, derived from radioligand binding assays.

Table 1: Binding Affinity of this compound for mGlu5

| Parameter | Value | Assay Type | Radioligand |

| pKi | 9.3[1][2][3][4] | [3H]-M-MPEP Binding Assay[1] | [3H]-M-MPEP |

| pIC50 | 9.2[2][3][4] | Functional Assay | Not Specified |

The high pKi value of 9.3 indicates a strong binding affinity of this compound to the mGlu5 receptor. This is further supported by a potent pIC50 value of 9.2 in functional assays, demonstrating its efficacy as an inhibitor of mGlu5 activity.

Selectivity Profile of this compound

The selectivity of a compound is crucial for minimizing off-target effects. This compound has been extensively profiled against other mGlu receptors and a broader panel of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.

Selectivity against mGlu Receptors

This compound exhibits excellent selectivity for mGlu5 over other metabotropic glutamate receptors.

Table 2: Selectivity of this compound against mGlu Receptors

| Receptor | Mode of Action | Activity at 10 µM |

| mGlu1 | Antagonist/NAM | No appreciable inhibition[1] |

| mGlu2 | Antagonist/NAM | No appreciable inhibition[1] |

| mGlu3 | Antagonist/NAM | 47% inhibition[1] |

| mGlu4 | Antagonist/NAM | No appreciable inhibition[1] |

| mGlu5 | Antagonist/NAM | 97% inhibition[1] |

| mGlu6 | Antagonist/NAM | No appreciable inhibition[1] |

| mGlu7 | Antagonist/NAM | No appreciable inhibition[1] |

| mGlu8 | Antagonist/NAM | No appreciable inhibition[1] |

| All mGlu Receptors | Agonist/PAM | No appreciable receptor activation[1] |

As shown in the table, this compound is a highly potent inhibitor of mGlu5, with minimal activity against other mGlu receptors at a high concentration of 10 µM. A minor inhibition of mGlu3 was observed.

Broader Off-Target Selectivity

This compound has been screened against a panel of 30 GPCRs, kinases, ion-channel, and transporter targets and displayed at least 1000-fold selectivity against these panel members[1]. This broad selectivity profile underscores its specificity for the mGlu5 receptor.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound.

[3H]-M-MPEP Radioligand Binding Assay

This assay is a competitive binding experiment used to determine the affinity of a test compound (this compound) for the mGlu5 receptor by measuring its ability to displace a known radiolabeled ligand ([3H]-M-MPEP).

Experimental Workflow: [3H]-M-MPEP Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu5 receptor (e.g., HEK293 cells).

-

Incubation: A fixed concentration of the radioligand, [3H]-M-MPEP, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound, this compound.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound [3H]-M-MPEP, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-M-MPEP (the IC50 value) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (Calcium Flux)

As a Gq-coupled receptor, mGlu5 activation leads to an increase in intracellular calcium levels. A calcium flux assay measures the ability of a compound to inhibit this response, thus determining its functional potency as a NAM.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for a calcium flux functional assay.

Protocol Details:

-

Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an mGlu5 agonist (e.g., glutamate) to induce an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence is measured using a plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (the IC50 value) is determined. The pIC50 is the negative logarithm of this value.

Signaling Pathway

This compound acts as a negative allosteric modulator of mGlu5. This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site) and reduces the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to the Gq G-protein.

mGlu5 Signaling Pathway and Inhibition by this compound

Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.

Activation of mGlu5 by glutamate leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site on the mGlu5 receptor, prevents this cascade from being initiated by glutamate.

Conclusion

This compound is a highly potent and selective negative allosteric modulator of the mGlu5 receptor. Its high binding affinity and excellent selectivity profile make it a valuable tool for studying the physiological and pathological roles of mGlu5 and a promising candidate for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive overview for researchers in the field.

References

- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of HTL14242 in Preclinical Models of Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. A key pathological hallmark of PD is the aggregation of the protein alpha-synuclein into Lewy bodies. Current treatments primarily focus on managing symptoms, and there is a critical need for disease-modifying therapies. Emerging research has identified the metabotropic glutamate receptor 5 (mGluR5) as a promising therapeutic target. HTL14242, a potent and selective negative allosteric modulator (NAM) of mGluR5, is under investigation for its potential to alter the course of Parkinson's disease. This technical guide provides a comprehensive overview of the rationale, preclinical modeling, and experimental approaches for evaluating the role of this compound in Parkinson's disease models.

This compound: A Potent mGluR5 Negative Allosteric Modulator

This compound is an orally active small molecule that demonstrates high potency and selectivity for the mGluR5 receptor. Negative allosteric modulators like this compound do not directly block the glutamate binding site but instead bind to a different site on the receptor, changing its conformation and reducing its response to glutamate. This modulation of glutamatergic signaling is hypothesized to have neuroprotective effects in the context of Parkinson's disease.

Pharmacological Profile of this compound

| Parameter | Value | Species |

| pKi | 9.3 | Not Specified |

| pIC50 | 9.2 | Not Specified |

| Receptor Occupancy | Excellent, dose-dependent | Rat |

| Estimated ED50 | 0.3 mg/kg (oral) | Rat |

| Oral Bioavailability (F%) | 80% | Dog |

| Half-life (t1/2) | 6.5 hours | Dog |

Rationale for Targeting mGluR5 in Parkinson's Disease

The glutamatergic system is dysregulated in Parkinson's disease, contributing to excitotoxicity and neuronal cell death. mGluR5 is highly expressed in brain regions affected by PD, including the striatum and substantia nigra. Preclinical data suggest that mGluR5 interacts with cellular prion protein (PrPC) and is involved in mediating the toxic effects of alpha-synuclein aggregates.[1] By modulating mGluR5 activity, this compound may interfere with these pathological processes.

Proposed Mechanism of Action of this compound in Parkinson's Disease

References

An In-depth Technical Guide to HTL14242 (CAS 1644645-32-8): A Negative Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTL14242, with CAS number 1644645-32-8, is a potent and orally active negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] As a class C G-protein coupled receptor (GPCR), mGlu5 is a key player in glutamatergic signaling and its modulation is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo properties, a plausible synthetic route, and detailed experimental methodologies. Furthermore, this document illustrates the mGlu5 signaling pathway and a representative experimental workflow using Graphviz diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, chemically named 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, is a small molecule with a molecular weight of 310.71 g/mol and a chemical formula of C₁₆H₈ClFN₄.[5][7][8] Its structure is characterized by a central pyrimidine ring linking a chlorobenzonitrile moiety and a fluoropyridine moiety.

| Property | Value | Reference |

| CAS Number | 1644645-32-8 | [1][5] |

| IUPAC Name | 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile | [5][8] |

| Synonyms | HTL0014242 | [1][2] |

| Molecular Formula | C₁₆H₈ClFN₄ | [5][7][8] |

| Molecular Weight | 310.71 g/mol | [1][7][8] |

| SMILES | N#CC1=CC(C2=NC=NC(C3=NC=C(F)C=C3)=C2)=CC(Cl)=C1 | [4] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO (≥ 12.5 mg/mL) | [7] |

Pharmacological Properties

This compound acts as a potent and selective negative allosteric modulator of the mGlu5 receptor.[2] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds, thereby altering the receptor's response to the endogenous ligand.[6]

In Vitro Pharmacology

This compound demonstrates high potency in vitro, as evidenced by its low pKi and pIC₅₀ values. It exhibits a clean in vitro profile with stability in rat plasma, no significant activity at the hERG ion channel, and low cytotoxicity in HepG2 cells.[1][3]

| Parameter | Value | Species/Cell Line | Reference |

| pKi | 9.3 | - | [1][2] |

| pIC₅₀ | 9.2 | - | [1][2] |

| Plasma Stability | Stable | Rat | [1][3] |

| hERG Activity | Inactive | - | [1][3] |

| Cytotoxicity (TC₅₀) | >90 µM | HepG2 cells | [1][3] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies have demonstrated that this compound is orally bioavailable and effectively occupies mGlu5 receptors in the brain in a dose-dependent manner.[1][3] Pharmacokinetic studies in dogs have revealed good oral bioavailability and a moderate half-life.[1][3]

| Parameter | Value | Species | Dosing | Reference |

| ED₅₀ (Receptor Occupancy) | 0.3 mg/kg | - | Oral | [1][3] |

| Half-life (t₁/₂) | 6.5 hours | Dog | 1 mg/ml, Oral | [1] |

| AUCinf | 3946 ng/h/mL | Dog | 1 mg/ml, Oral | [1] |

| Oral Bioavailability (F%) | 80% | Dog | 1 mg/ml, Oral | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by negatively modulating the signaling of the mGlu5 receptor. The mGlu5 receptor is a Gq/11 protein-coupled receptor.[6] Upon activation by glutamate, it initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6] As a negative allosteric modulator, this compound reduces the efficacy of glutamate at the mGlu5 receptor, thereby dampening this signaling cascade.

Caption: mGlu5 receptor signaling pathway modulated by this compound.

Synthesis

The synthesis of this compound likely involves a multi-step process culminating in the coupling of the three main heterocyclic components. A plausible retrosynthetic analysis suggests the disconnection at the pyrimidine core. The synthesis could proceed via a Suzuki or Stille coupling reaction to connect the substituted pyridine and benzonitrile moieties to a di-halogenated pyrimidine precursor.

A detailed, step-by-step synthetic protocol for this compound is described in the supplementary information of the primary publication by Christopher et al. (2015) in the Journal of Medicinal Chemistry.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for mGlu5 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the mGlu5 receptor.

References

- 1. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]

- 2. Pharmacokinetics of single-dose oral pregabalin administration in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators across a Range of Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the Safety, Tolerability, Pharmacokinetics, and Biodistribution of Novel Oral Formulations of Amphotericin B following Single- and Multiple-Dose Administration to Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs [frontiersin.org]

- 8. reframeDB [reframedb.org]

HTL14242: A Novel mGluR5 Negative Allosteric Modulator for Glutamatergic Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HTL14242 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in a range of neurological and psychiatric disorders, positioning this compound as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its characterization. The information presented herein is intended to support further research and development efforts in the field of glutamatergic signaling modulation.

Introduction to Glutamatergic Signaling and mGluR5

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by a variety of receptors, including ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G protein-coupled receptor (GPCR) superfamily, is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

mGluR5 is a Group I mGluR, alongside mGluR1. It is predominantly expressed in the postsynaptic density of neurons in brain regions such as the cortex, hippocampus, and striatum. Upon activation by glutamate, mGluR5 couples to Gq/G11 proteins, initiating a signaling cascade that modulates neuronal excitability and synaptic transmission.

This compound: Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways. This allosteric modulation allows for a more nuanced regulation of receptor function, potentially offering a better therapeutic window and reduced side effects compared to traditional antagonists.

The binding of this compound to the allosteric site on mGluR5 inhibits the Gq/G11-mediated signaling cascade. This leads to a reduction in the activation of phospholipase C (PLC), which in turn decreases the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the endoplasmic reticulum is attenuated, and the activation of protein kinase C (PKC) is diminished. This modulation of downstream signaling pathways ultimately dampens excessive glutamatergic neurotransmission.

Drug Discovery and Development Workflow

The discovery of this compound was a result of a sophisticated drug discovery process that leveraged fragment-based screening and structure-based drug design.[1][2] This approach allowed for the identification of a novel chemical scaffold with high affinity and selectivity for the allosteric site of mGluR5.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 9.3 | Human | Radioligand Binding | [3] |

| pIC50 | 9.2 | Human | Functional Assay | [3] |

| TC50 (HepG2) | >90 µM | Human | Cytotoxicity Assay | [3] |

| hERG Inactivity | Inactive | Human | Ion Channel Assay | [3] |

Table 2: In Vivo Preclinical Data for this compound

| Parameter | Value | Species | Dosing | Key Finding | Reference |

| Receptor Occupancy (ED50) | 0.3 mg/kg | Rat | Oral | Excellent, dose-dependent occupancy of mGluR5 receptors | [3] |

| Half-life (t1/2) | 6.5 hours | Dog | Oral (1 mg/mL) | Favorable pharmacokinetic profile | [3] |

| AUCinf | 3946 ng/h/mL | Dog | Oral (1 mg/mL) | Good systemic exposure | [3] |

| Oral Bioavailability (F%) | 80% | Dog | Oral (1 mg/mL) | High oral bioavailability | [3] |

Preclinical Efficacy

While specific preclinical efficacy data for this compound in animal models of Parkinson's disease have not been publicly disclosed, the rationale for its investigation in this and other neurological disorders is strong. Other mGluR5 NAMs have demonstrated efficacy in preclinical models of Parkinson's disease, anxiety, and depression. For instance, the mGluR5 NAM dipraglurant has been shown to reduce levodopa-induced dyskinesia in primate models of Parkinson's disease. Given this compound's potent and selective profile, it is hypothesized to have similar or improved efficacy in relevant disease models.

Clinical Trials

This compound has progressed to clinical development, with two Phase 1 studies initiated in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Table 3: Clinical Trials of this compound

| NCT Number | Title | Status | Phase | Condition | Sponsor |

| NCT03785054 | A Phase I, Randomised, Double-blind, Placebo Controlled, Single Ascending Dose Study to Assess the Safety, Tolerability and Pharmacokinetics of Oral HTL0014242 in Healthy Adults | Completed | Phase 1 | Healthy Volunteers | Nxera Pharma UK Limited |

| NCT04462263 | A Study to Assess the Safety, Tolerability and Pharmacokinetics of HTL0014242 in Healthy Subjects | Unknown | Phase 1 | Healthy Volunteers | Nxera Pharma UK Limited |

As of the latest available information, the results of these trials have not been publicly released.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay (for pKi determination)

-

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human mGluR5.

-

A suitable radioligand, such as [³H]-MPEP, a known mGluR5 allosteric antagonist.

-

This compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known mGluR5 ligand) from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Cytotoxicity Assay (HepG2 Cells)

-

Objective: To assess the potential cytotoxicity of this compound in a human liver cell line.

-

Materials:

-

HepG2 cells (human hepatocellular carcinoma cell line).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound dissolved in DMSO.

-

A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well cell culture plates.

-

-

Procedure:

-

HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or vehicle (DMSO) for a specified period (e.g., 48 or 72 hours).

-

At the end of the incubation period, the cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability at each concentration of this compound.

-

The data are plotted as the percentage of cell viability versus the logarithm of the this compound concentration.

-

The TC50 value (the concentration of this compound that causes a 50% reduction in cell viability) is determined by non-linear regression analysis. A TC50 value of >90 µM indicates a clean in vitro cytotoxicity profile for this compound.[3]

-

Conclusion

This compound is a potent and selective mGluR5 negative allosteric modulator with a favorable preclinical profile, including high oral bioavailability and receptor occupancy in vivo. Its development through a sophisticated drug discovery platform highlights the potential of fragment-based and structure-based design in identifying novel GPCR modulators. The progression of this compound into Phase 1 clinical trials marks a significant step towards validating the therapeutic potential of mGluR5 modulation for a range of neurological and psychiatric disorders. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore the role of this compound and the broader implications of glutamatergic pathway modulation in health and disease.

References

- 1. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Allosteric Binding Site of HTL14242 on mGlu5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding site of HTL14242, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details the quantitative binding data, experimental protocols used for its characterization, and visual representations of its mechanism of action and discovery workflow.

Quantitative Data Summary

This compound exhibits high affinity and potency as a negative allosteric modulator of the mGlu5 receptor. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other known mGlu5 NAMs.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Compound | pKi | pIC50 |

| This compound | 9.3 | 9.2 |

Data sourced from MedchemExpress and Probechem Biochemicals.[1][2]

Table 2: Comparative In Vitro Data for mGlu5 NAMs

| Compound | pKi | pIC50 |

| This compound | 9.3 | 9.2 |

| Mavoglurant | 8.0 | 8.0 |

| Dipraglurant | 6.9 | 6.9 |

Comparative data indicates that this compound has significantly higher affinity and potency than mavoglurant and dipraglurant.[2]

Table 3: In Vivo and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration |

| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral |

| Receptor Occupancy | 80% at 3 mg/kg | Rat | Oral |

| t1/2 | 6.5 hours | Dog | Oral |

| AUCinf | 3946 ng/h/mL | Dog | Oral |

| F% (Oral Bioavailability) | 80% | Dog | Oral |

| TC50 (Cytotoxicity in HepG2) | >90 µM | In Vitro | N/A |

This compound demonstrates excellent oral bioavailability and dose-dependent occupancy of mGlu5 receptors in vivo.[1][3]

Experimental Protocols

The characterization of this compound and its binding site on mGlu5 involved a combination of fragment-based screening, structure-based drug design, radioligand binding assays, and X-ray crystallography.[4][5]

Fragment Screening and Lead Identification

The initial discovery process for this class of compounds involved fragment screening against a thermostabilized mGlu5 receptor.

-

Objective: To identify low molecular weight fragments with high ligand efficiency that bind to the allosteric site of mGlu5.

-

Methodology: A high-concentration radioligand binding assay was employed.

-

A thermostabilized mGlu5 receptor (mGlu5-StaR) was utilized to ensure protein stability.[6]

-

The receptor was incubated with a high concentration of a known allosteric radioligand, such as [³H]-M-MPEP.

-

A library of chemical fragments was screened for their ability to displace the radioligand.

-

Displacement indicates binding of the fragment to the allosteric site.

-

Hits were validated and characterized based on their affinity and ligand efficiency. The pyrimidine hit, compound 5, was identified through this process and served as the starting point for optimization.[4]

-

Radioligand Binding Assays for Affinity Determination (Ki)

-

Objective: To determine the binding affinity (Ki) of this compound for the mGlu5 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human mGlu5 receptor (e.g., HEK293 cells) were prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂) was used.

-

Competition Binding: A constant concentration of a radiolabeled allosteric modulator (e.g., [³H]-M-MPEP) was incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture was incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays for Potency Determination (IC50)

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting the mGlu5 signaling pathway.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor were used.

-

Signaling Pathway: The assay measures the inhibition of the Gαq/11-PLC-IP₃-Ca²⁺ signaling cascade.[5][7]

-

Calcium Mobilization Assay:

-

Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells were pre-incubated with varying concentrations of this compound.

-

The mGlu5 receptor was stimulated with an agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC₈₀).

-

The resulting increase in intracellular calcium was measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value was determined by plotting the inhibition of the calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

X-ray Crystallography for Structural Determination

-

Objective: To determine the high-resolution crystal structure of the mGlu5 transmembrane domain in complex with allosteric modulators from the same series as this compound.

-

Methodology:

-

Protein Expression and Stabilization: A thermostabilized mGlu5 receptor (mGlu5-StaR) was generated by introducing a small number of point mutations to increase its stability.[6] The receptor was expressed in insect cells and purified.

-

Complex Formation: The purified mGlu5-StaR was incubated with a high concentration of the allosteric modulator (e.g., compound 14 or 25, analogs of this compound) to ensure saturation of the binding site.[4]

-

Crystallization: The protein-ligand complex was crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals at a synchrotron source. The structure was solved using molecular replacement and refined to high resolution (2.6 Å for the complex with compound 25).[4]

-

Visualizations

Allosteric Modulation of mGlu5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor and the inhibitory effect of this compound. Activation of mGlu5 by glutamate leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. This compound, as a NAM, binds to the 7TM domain and prevents this cascade from occurring.[5][7][8]

Caption: Allosteric inhibition of the mGlu5 signaling cascade by this compound.

Experimental Workflow for this compound Discovery

The discovery of this compound followed a modern structure-based drug discovery workflow, beginning with fragment screening and culminating in the identification of a potent and selective clinical candidate.

Caption: Workflow for the discovery and optimization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | mGlu5 NAM | Probechem Biochemicals [probechem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator this compound (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on HTL14242 for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTL14242, developed by Sosei Heptares, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Alterations in glutamate signaling, particularly through mGlu5 receptors, are implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders.[1][2] As a NAM, this compound offers a therapeutic strategy aimed at reducing excessive glutamate signaling, which is a key pathological feature in several neurodegenerative conditions.[1] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its pharmacological profile and potential relevance to neurodegenerative diseases. While specific efficacy data in animal models of neurodegenerative diseases are not extensively available in the public domain, this guide synthesizes the existing in vitro and in vivo data to inform further research and development.

Core Data Presentation

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| pKi | 9.3 | Recombinant | Radioligand Binding Assay | Sourced from multiple commercial vendor websites citing primary literature |

| pIC50 | 9.2 | Recombinant | Functional Assay | Sourced from multiple commercial vendor websites citing primary literature |

| Cytotoxicity (TC50) | >90 µM | HepG2 cells | Cytotoxicity Assay | Sourced from multiple commercial vendor websites citing primary literature |

| hERG Ion Channel Activity | Inactive | N/A | Electrophysiology Assay | Sourced from multiple commercial vendor websites citing primary literature |

| Plasma Stability | Stable | Rat | In vitro incubation | Sourced from multiple commercial vendor websites citing primary literature |

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of this compound

| Parameter | Value | Species | Dosing | Key Finding | Reference |

| ED50 (Receptor Occupancy) | 0.3 mg/kg | Rat | Oral (1, 3, or 10 mg/kg) | Excellent, dose-dependent occupancy of mGlu5 receptors | Sourced from multiple commercial vendor websites citing primary literature |

| t1/2 | 6.5 hours | Dog | Oral (1 mg/ml) | Favorable pharmacokinetic profile | Sourced from multiple commercial vendor websites citing primary literature |

| AUCinf | 3946 ng/h/mL | Dog | Oral (1 mg/ml) | Good systemic exposure | Sourced from multiple commercial vendor websites citing primary literature |

| F% (Oral Bioavailability) | 80% | Dog | Oral (1 mg/ml) | High oral bioavailability | Sourced from multiple commercial vendor websites citing primary literature |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information inferred from available literature.

Radioligand Binding Assay (for pKi determination)

-

Objective: To determine the binding affinity of this compound to the mGlu5 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant mGlu5 receptor.

-

Radioligand (e.g., [3H]-M-MPEP), a known high-affinity mGlu5 NAM.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Receptor Occupancy Study

-

Objective: To determine the in vivo potency of this compound in occupying mGlu5 receptors in the brain.

-

Animal Model: Rats.

-

Procedure:

-

Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg).

-

At a specified time point post-dosing (e.g., 1 hour), sacrifice the animals.

-

Rapidly remove the brains and dissect the region of interest (e.g., striatum).

-

Prepare brain homogenates.

-

Measure the amount of available mGlu5 receptors using an ex vivo radioligand binding assay with a tracer that binds to the same site as this compound.

-

Calculate the percentage of receptor occupancy at each dose of this compound.

-

Determine the dose that produces 50% receptor occupancy (ED50) by non-linear regression analysis.

-

Visualizations

Signaling Pathway of mGlu5 and Inhibition by this compound

Caption: mGlu5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Logical Relationship in this compound Preclinical Assessment

Caption: Logical progression of the preclinical evaluation of this compound.

Conclusion

The available preclinical data indicate that this compound is a potent, selective, and orally bioavailable mGlu5 NAM with a favorable pharmacokinetic and in vitro safety profile. The high receptor occupancy observed in vivo at low doses suggests that this compound can effectively engage its target in the central nervous system. While direct evidence of efficacy in preclinical models of neurodegenerative diseases such as Parkinson's disease is not yet widely published, the pharmacological profile of this compound makes it a compelling candidate for further investigation in these indications. The modulation of excessive glutamatergic signaling remains a promising therapeutic strategy for a range of neurological disorders, and this compound represents a well-characterized tool to explore this hypothesis in future preclinical and clinical studies. Researchers are encouraged to consult the primary literature for more detailed information and to investigate the potential of this compound in relevant disease models.

References

- 1. Sosei Heptares Starts New Clinical Development Program - First Subject Dosed in Phase I Study of HTL0014242, a Selective mGlu5 Negative Allosteric Modulator in Development to Treat Psychiatric and Neurological Disorders [prnewswire.com]

- 2. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]

Methodological & Application

HTL14242 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTL14242 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a Class C G-protein coupled receptor (GPCR), mGlu5 is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound binds to an allosteric site on the mGlu5 receptor, distinct from the orthosteric glutamate binding site, to inhibit its activation.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar mGlu5 NAMs.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Reference |

| pKi | 9.3 | [3H]-M-MPEP Binding Assay | [1] |

| pIC50 | 9.2 | Functional Assay | [1] |

Table 2: In Vitro Safety and Selectivity Profile of this compound

| Parameter | Result | Cell Line/Target | Reference |

| Cytotoxicity (TC50) | >90 µM | HepG2 cells | [1] |

| hERG Ion Channel Activity | Inactive | hERG Ion Channel | [1] |

| Plasma Stability | Stable | Rat Plasma | [1] |

Signaling Pathway

The canonical signaling pathway for the mGlu5 receptor involves its coupling to Gq/11 proteins. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3][4][5] this compound, as a negative allosteric modulator, inhibits this cascade.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-M-MPEP.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)

-

[3H]-M-MPEP (radioligand)

-

This compound (test compound)

-

Non-specific binding control (e.g., 10 µM MPEP)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGlu5 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-M-MPEP (typically at its Kd concentration), and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled mGlu5 NAM (e.g., 10 µM MPEP).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor

-

Cell culture medium and reagents

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Glutamate (agonist)

-

This compound (test compound)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating:

-

Seed HEK293-mGlu5 cells into black, clear-bottom microplates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a submaximal concentration (e.g., EC80) of glutamate into the wells.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response observed with the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable measure of Gq-coupled receptor activation by quantifying the accumulation of IP1, a downstream metabolite of IP3. HTRF (Homogeneous Time-Resolved Fluorescence) is a common detection method.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor

-

Cell culture medium and reagents

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

Glutamate (agonist)

-

This compound (test compound)

-

HTRF IP-One assay kit (containing IP1-d2 and anti-IP1-cryptate)

-

White 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Stimulation:

-

Plate cells in a white 384-well plate and culture overnight.

-

Remove the culture medium and add varying concentrations of this compound prepared in stimulation buffer containing LiCl.

-

Add a submaximal concentration of glutamate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the HTRF lysis buffer.

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.

-

Incubate at room temperature in the dark to allow for the competitive binding reaction to occur.

-

-

HTRF Reading:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Convert the HTRF ratio to IP1 concentration using a standard curve.

-

Plot the percentage of inhibition of glutamate-stimulated IP1 accumulation against the logarithm of the this compound concentration to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated nuclear metabotropic glutamate receptor mGlu5 couples to nuclear Gq/11 proteins to generate inositol 1,4,5-trisphosphate-mediated nuclear Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inositol Monophosphate (IP1) Accumulation Assay

Introduction

This document provides detailed application notes and protocols for the determination of inositol monophosphate (IP1) accumulation, a robust method for monitoring the activation of Gq-coupled G protein-coupled receptors (GPCRs). Activation of Gq-coupled GPCRs stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is rapidly metabolized to a series of inositol phosphates, including the more stable downstream metabolite, IP1.[1][2][3] The accumulation of IP1 serves as a reliable surrogate for Gq-coupled receptor activation.[2][4]

The protocol described herein is based on the widely used Homogeneous Time-Resolved Fluorescence (HTRF®) technology. This competitive immunoassay allows for the direct quantification of IP1 in cultured cells.[5] The assay's principle relies on the competition between endogenous IP1 produced by cells and a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody.[1][5] An increase in cellular IP1 leads to a decrease in the HTRF signal.[1] To facilitate the accumulation of IP1, lithium chloride (LiCl) is used to inhibit inositol monophosphatase, the enzyme that degrades IP1.[1][5][6]

Note: While the topic specified the "HTL14242 protocol," a specific protocol with this identifier could not be found in the available resources. The following information is based on the well-established and widely utilized HTRF IP-One Gq assay from Cisbio (now Revvity), which is the standard method for IP1 accumulation assays.

I. Signaling Pathway and Assay Principle

The activation of a Gq-coupled GPCR initiates a signaling cascade that results in the accumulation of IP1. The HTRF assay quantifies this accumulation.

Gq Signaling Pathway

HTRF Assay Principle

II. Experimental Protocols

The following protocols provide a general framework for performing an IP1 accumulation assay using HTRF technology. Optimization of cell number, stimulation time, and agonist/antagonist concentrations is recommended for specific cell lines and receptors.

A. Materials and Reagents

| Material/Reagent | Supplier Example | Comments |

| IP-One Gq HTRF Assay Kit | Cisbio/Revvity | Contains IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer. |

| White, opaque microplates | Costar, Greiner | 96-well, 384-well, or 1536-well formats can be used.[5] |

| Cell Culture Medium (e.g., F12, DMEM) | Gibco, ATCC | Specific to the cell line being used. |

| Fetal Bovine Serum (FBS) | Gibco, ATCC | |

| Antibiotics (e.g., Penicillin-Streptomycin) | Gibco, ATCC | Optional, for cell culture maintenance. |

| Phosphate-Buffered Saline (PBS) | Gibco, ATCC | For cell washing. |

| Test Compounds (Agonists, Antagonists) | User-defined | |

| HTRF-compatible microplate reader | BMG LABTECH, Molecular Devices | Capable of simultaneous dual emission detection at 620 nm and 665 nm with excitation at 320-340 nm.[5] |

B. Cell Preparation

This protocol is for adherent cells. For suspension cells, the protocol should be adapted accordingly.

-

Cell Seeding:

-

Culture cells in the appropriate medium until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Determine the cell density and viability.

-

Seed the cells into a white, opaque microplate at the desired density (e.g., 30,000 cells/well for a 96-well plate) and incubate overnight at 37°C in a 5% CO₂ incubator.[7][8]

-

C. Assay Workflow

D. Detailed Protocol

This protocol is for a 96-well plate format. Volumes should be adjusted for other plate formats.

-

Reagent Preparation:

-

Prepare the IP1 standard curve by serially diluting the provided IP1 standard in stimulation buffer.[5]

-

Prepare dilutions of test compounds (agonists and antagonists) in stimulation buffer.

-

On the day of the assay, prepare the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's instructions.

-

-

Cell Stimulation:

-

Remove the culture medium from the cell plate.

-

Gently wash the cells once with PBS.

-

Add stimulation buffer containing LiCl to each well.

-

For antagonist testing, pre-incubate the cells with the antagonist compounds for 15-30 minutes at 37°C.[5]

-

Add the agonist compounds to the wells. For the standard curve, add the prepared IP1 standards.

-

Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).[9]

-

-

Detection:

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader.

-

Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) with excitation at 320-340 nm.[5]

-

III. Data Presentation and Analysis

A. Data Calculation

-

HTRF Ratio: Calculate the HTRF ratio for each well using the following formula:

-

Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

-

-

Delta Ratio (Optional): The delta ratio can be calculated to normalize the data.

-

Delta Ratio = (Ratio_sample - Ratio_negative_control) / Ratio_negative_control

-

-

Standard Curve: Plot the HTRF ratio versus the IP1 concentration for the standard curve. Use a sigmoidal dose-response (variable slope) curve fit (4-parameter logistic regression) to determine the IP1 concentration in the unknown samples.[5]

B. Quantitative Data Summary

The following table provides an example of typical assay parameters and expected values. These values should be optimized for each specific experimental setup.

| Parameter | Typical Value/Range | Reference |

| Cell Line | CHO, HEK293, 1321N1 | [7][10] |

| Plate Format | 96-well, 384-well, 1536-well | [5] |

| Cell Seeding Density (96-well) | 20,000 - 50,000 cells/well | [7][8] |

| Stimulation Time | 30 - 60 minutes at 37°C | [5][9] |

| LiCl Concentration | 10 - 50 mM | [8] |

| Detection Incubation Time | 1 hour at Room Temperature | [5][7] |

| Agonist EC₅₀ | Dependent on receptor and ligand | [5] |

| Antagonist IC₅₀ | Dependent on receptor and ligand | [5] |

| Z' Factor | > 0.5 | [7] |

C. Example Data Analysis

The following table illustrates how data from an agonist dose-response experiment would be structured.

| Agonist Concentration (M) | Raw 665 nm | Raw 620 nm | HTRF Ratio | Calculated IP1 (nM) |

| 1.00E-11 | 25000 | 5000 | 5000 | 0.1 |

| 1.00E-10 | 24000 | 5100 | 4706 | 0.5 |

| 1.00E-09 | 20000 | 5200 | 3846 | 5 |

| 1.00E-08 | 15000 | 5300 | 2830 | 25 |

| 1.00E-07 | 10000 | 5400 | 1852 | 100 |

| 1.00E-06 | 8000 | 5500 | 1455 | 500 |

| 1.00E-05 | 7500 | 5600 | 1339 | 1000 |

| 1.00E-04 | 7400 | 5650 | 1310 | 1200 |

From this data, a dose-response curve can be generated to determine the EC₅₀ of the agonist.

IV. Conclusion

The IP1 accumulation assay using HTRF technology is a robust, sensitive, and high-throughput method for studying the pharmacology of Gq-coupled GPCRs.[11][12] It allows for the characterization of agonists, antagonists, and inverse agonists.[2][5] The endpoint nature of the assay and the stability of the HTRF signal provide flexibility in experimental timing and make it well-suited for automated screening campaigns.[5][12] By following the detailed protocols and data analysis steps outlined in these application notes, researchers can reliably quantify Gq-coupled receptor signaling.

References

- 1. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 2. news-medical.net [news-medical.net]

- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. selectscience.net [selectscience.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. resources.revvity.com [resources.revvity.com]

Application Notes: Characterization of HTL14242 Affinity for the mGlu5 Receptor Using a [3H]-M-MPEP Radioligand Binding Assay

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of HTL14242 for the metabotropic glutamate receptor 5 (mGlu5). The assay utilizes [3H]-M-MPEP, a well-characterized, high-affinity, non-competitive antagonist of the mGlu5 receptor, as the radioligand. This protocol is intended for researchers, scientists, and drug development professionals familiar with radioligand binding assays.

Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.[1] M-MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a potent and selective negative allosteric modulator (NAM) of the mGlu5 receptor.[2][3] Its tritiated form, [3H]-M-MPEP, is a valuable tool for characterizing the binding of novel compounds to the allosteric site of the mGlu5 receptor. This compound is a novel, potent, and selective mGlu5 negative allosteric modulator.[4] This application note describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the mGlu5 receptor.

Quantitative Data Summary

The following table summarizes the binding affinities of M-MPEP and this compound for the mGlu5 receptor.

| Compound | Parameter | Value | Reference |

| M-MPEP | IC50 | 36 nM | [2][3] |

| This compound | pKi | 9.3 | [4] |

| This compound | pIC50 | 9.2 | [4] |

Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher pKi or pIC50 value indicates a higher binding affinity.

Experimental Protocols

Materials and Reagents

-

[3H]-M-MPEP (Specific activity: ~60-80 Ci/mmol)

-

This compound

-

Unlabeled M-MPEP

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the human mGlu5 receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl2, and 1 mM CaCl2

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 500 mM NaCl

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)